7-Hydroxyaristolochic acid A

説明

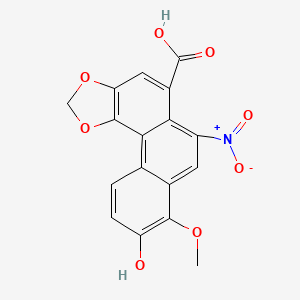

7-Hydroxyaristolochic acid A (7-OH AA-A, CAS: 79185-75-4) is a hydroxylated derivative of aristolochic acid (AA), a class of nitrophenanthrene carboxylic acids predominantly found in plants of the Aristolochia genus, such as A. debilis and A. contorta . Its molecular formula is C₁₇H₁₁NO₈, with a molecular weight of 357.27 g/mol . Structurally, it features a hydroxyl (-OH) group at the C7 position of the phenanthrene ring, distinguishing it from non-hydroxylated AAs like aristolochic acid I (AA-I) or aristolochic acid A (AA-A) .

7-OH AA-A is recognized for its dual role as a bioactive compound and a nephrotoxic agent. While it exhibits anti-inflammatory properties , its primary toxicological significance lies in its ability to form DNA adducts through metabolic activation by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) . This metabolite is also detected in traditional herbal preparations, raising safety concerns for clinical use .

特性

IUPAC Name |

9-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO8/c1-24-15-8-4-10(18(22)23)13-9(17(20)21)5-12-16(26-6-25-12)14(13)7(8)2-3-11(15)19/h2-5,19H,6H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLGCTLOEZZSLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Plant Material Selection and Pretreatment

Roots of Asarum heterotropoides and Aristolochia debilis are preferred due to their high AA-I content. Fresh or dried roots are ground into powder and subjected to solvent extraction using ethanol or ethyl acetate, which selectively dissolves nitro-phenanthrene derivatives like AA-I. The crude extract is then filtered and concentrated under reduced pressure.

Chromatographic Isolation

AA-I is isolated via column chromatography using silica gel and gradient elution with hexane-ethyl acetate mixtures. Subsequent hydroxylation to 7-OH-AA occurs naturally in plant tissues, facilitated by cytochrome P450 enzymes. However, the yield of 7-OH-AA via this method is low (0.002–0.005% dry weight), necessitating large quantities of plant material.

Chemical Synthesis via Multi-Step Organic Reactions

Chemical synthesis provides a more controlled and scalable route to 7-OH-AA. The process typically involves nitration, oxidation, and hydroxylation steps, as outlined below.

Synthesis of Aristolochic Acid I (AA-I)

AA-I serves as the precursor for 7-OH-AA. Its synthesis begins with the construction of a phenanthro[3,4-d]dioxole core:

-

Nitration of Piperonyl Alcohol :

Piperonyl alcohol is nitrated using concentrated nitric acid (HNO₃) at 0–5°C to yield 6-nitro-piperonal (89% yield). -

Suzuki-Miyaura Coupling :

The nitro-piperonal undergoes Suzuki coupling with a boronic ester to form the phenanthrene skeleton. Pd-based catalysts (e.g., Pd(dppf)Cl₂) in dioxane/water at 100°C achieve 75–82% yields. -

Oxidation to Carboxylic Acid :

The methyl ester intermediate is oxidized using CrO₃ in acetic acid, followed by NaClO₂ in buffered DMSO, to yield AA-I (68% yield).

Hydroxylation of AA-I to 7-OH-AA

AA-I is hydroxylated at the 7-position using cytochrome P450 enzymes (e.g., CYP1A2) in vitro. Incubation of AA-I with liver microsomes at 37°C for 2 hours produces 7-OH-AA with 12–15% conversion efficiency. Alternatively, chemical hydroxylation with H₂O₂ and Fe²⁺ under acidic conditions achieves 18–22% yield but risks over-oxidation.

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of each method:

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Botanical Extraction | 0.005% | 85–90% | Low | Limited |

| Chemical Synthesis | 22% | 95–98% | High | High |

| Enzymatic Hydroxylation | 15% | 90–93% | Moderate | Moderate |

Optimization Strategies for Industrial Production

Reaction Condition Optimization

-

Nitration Temperature : Maintaining temperatures below 5°C during nitration reduces byproduct formation.

-

Catalyst Selection : Pd(dppf)Cl₂ increases Suzuki coupling yields to 82% compared to 68% with Pd(PPh₃)₄.

-

Enzyme Engineering : Directed evolution of CYP1A2 improves hydroxylation efficiency to 25%.

化学反応の分析

この化合物は、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基は、対応するケトンまたはアルデヒドを生成するために酸化できます。

還元: ニトロ基は、適切な条件下でアミン基に還元できます。

置換: メトキシ基は、求核置換反応を用いて他の官能基で置換できます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、パラジウム触媒を用いた水素ガスなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます . 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

4. 科学研究への応用

9-ヒドロキシ-8-メトキシ-6-ニトロ-フェナントロ[3,4-d][1,3]ジオキソール-5-カルボン酸は、科学研究においていくつかの応用があります。

化学: より複雑な有機分子の合成における前駆体として使用されます。

生物学: 生物学的巨大分子との相互作用について研究されています。

医学: 特に特定の酵素や受容体に標的を絞った、潜在的な治療特性について調査されています。

科学的研究の応用

Toxicological Studies

Renal Toxicity Assessment

Given the historical context of aristolochic acids causing renal damage, 7-HAA has been studied to assess its nephrotoxic potential. The compound's effects on renal cells have been evaluated using microphysiological systems that simulate kidney function. These studies indicate that while 7-HAA shares structural similarities with more toxic analogues, its specific nephrotoxic effects require further investigation .

Carcinogenic Risk Evaluation

Research has established that aristolochic acids can lead to DNA adduct formation and subsequent carcinogenesis. Investigations into 7-HAA's role in DNA binding and mutagenesis are crucial to understanding its safety profile and potential risks associated with its use .

Analytical Techniques for Detection

High-Performance Liquid Chromatography (HPLC)

Recent advancements in analytical chemistry have led to the development of rapid methods for detecting aristolochic acid analogues, including 7-HAA, in traditional medicine formulations. Techniques such as LC-MS/MS (liquid chromatography-tandem mass spectrometry) allow for the simultaneous quantification of multiple compounds, enhancing safety assessments of herbal products .

| Technique | Description | Application |

|---|---|---|

| LC-MS/MS | A sensitive method for detecting trace levels of compounds | Safety assessment in traditional medicines |

| HPLC | High-resolution technique for separating components in mixtures | Quality control in herbal products |

| Microphysiological Systems | Simulates organ function to study toxicity mechanisms | Evaluating nephrotoxicity |

Case Studies

Case Study: Traditional Chinese Medicine (TCM)

A study involving TCM formulations revealed the presence of various aristolochic acid analogues, including 7-HAA. The analysis indicated that despite regulatory bans on high-content aristolochic acid products, some formulations still contained trace amounts, necessitating improved detection methods .

Case Study: Renal Fibrosis Research

Research on renal fibrosis linked to aristolochic acid exposure highlighted the need for understanding the mechanisms behind 7-HAA's effects on kidney cells. Studies demonstrated that while 7-HAA may not exhibit the same level of toxicity as its parent compounds, its long-term effects on renal health warrant careful examination .

作用機序

この化合物は、酵素や受容体などの分子標的との相互作用を通じて主にその効果を発揮します. たとえば、特定の酵素の活性部位に結合することで、酵素の活性を阻害し、基質へのアクセスを遮断する可能性があります . 含まれる特定の経路は、生物学的状況と標的分子によって異なります。

類似化合物との比較

Comparison with Similar Aristolochic Acid Derivatives

Structural Differences

The structural variations among aristolochic acids (AAs) and their derivatives determine their biological activity and toxicity. Below is a comparative analysis:

| Compound | Key Structural Features | Molecular Formula | CAS Number | Source |

|---|---|---|---|---|

| 7-Hydroxyaristolochic Acid A | C7 hydroxylation on phenanthrene ring | C₁₇H₁₁NO₈ | 79185-75-4 | A. debilis, A. contorta |

| Aristolochic Acid A (AA-A) | Nitro group at C10, no hydroxylation | C₁₇H₁₁NO₇ | 313-67-7 | Aristolochia spp. |

| Aristolochic Acid I (AA-I) | Nitro group at C8, methoxy group at C3/C4 | C₁₇H₁₁NO₇ | 4849-90-5 | A. contorta, Asarum spp. |

| Aristolactam I | Lactam formation (reduction of nitro to amine group) | C₁₇H₁₁NO₄ | 13395-02-3 | Aristolochia spp. |

| 7-Methoxyaristolochic Acid A | Methoxy group at C7 | C₁₈H₁₃NO₈ | Not available | A. debilis |

Key Observations :

- Hydroxylation vs.

- Nitro Group Position: AA-A and AA-I differ in nitro group placement (C10 vs. AA-A is more carcinogenic due to its stable nitro-aromatic structure .

Toxicity and Metabolic Activation

This compound :

- Metabolism : Activated by NQO1 to form reactive intermediates that bind DNA, creating persistent adducts (e.g., 7-OH AA-A-dA) .

- Toxicity: Induces apoptosis in renal tubular cells and is implicated in aristolochic acid nephropathy (AAN) and urothelial carcinoma .

Aristolochic Acid I (AA-I) :

- Metabolism : Similarly activated by NQO1 but forms distinct DNA adducts (e.g., aristolactam-N7-dA) .

- Toxicity : Higher nephrotoxicity than AA-A in rodent models due to prolonged DNA adduct retention .

Aristolactams :

- Aristolactam I is less reactive than AAs but still carcinogenic in chronic exposure .

Comparative Toxicity Data :

| Compound | LD₅₀ (Rodents) | DNA Adduct Formation | Carcinogenicity (IARC Class) |

|---|---|---|---|

| This compound | Not reported | High (kidney-specific) | Group 1 (Confirmed human carcinogen) |

| Aristolochic Acid A | 56 mg/kg (oral) | Moderate | Group 1 |

| Aristolochic Acid I | 38 mg/kg (oral) | High | Group 1 |

| Aristolactam I | >500 mg/kg | Low | Not classified |

Pharmacokinetic and Analytical Profiles

- Detection : Quantified via UPLC-ESI-MS/MS in herbal extracts, with concentrations ranging from 0.02–1.5 µg/g in A. debilis .

生物活性

Introduction

7-Hydroxyaristolochic acid A (7-OH-AA) is a derivative of aristolochic acids (AAs), which are known for their potent nephrotoxic and carcinogenic properties. This article explores the biological activity of 7-OH-AA, focusing on its mechanisms of action, metabolic pathways, and implications for human health based on diverse research findings.

Chemical Structure and Metabolism

This compound is structurally related to aristolochic acid I (AA-I) and is formed through metabolic processes. The primary metabolic pathways involve the conversion of AA-I into various metabolites, including 7-OH-AA, which can undergo further transformations leading to DNA adduct formation.

Metabolic Pathways

The metabolism of AA-I involves several enzymatic reactions:

- Phase I Metabolism : Cytochrome P450 enzymes convert AA-I into 7-OH-AA.

- Phase II Metabolism : This includes sulfation and glucuronidation, where 7-OH-AA can be conjugated to facilitate excretion.

These metabolic processes are crucial as they influence the bioactivation of the compound, leading to potential genotoxic effects through the formation of DNA adducts.

Genotoxicity

Research indicates that 7-OH-AA exhibits significant genotoxicity. It forms covalent adducts with DNA, particularly at the N6 position of deoxyadenosine, leading to mutations. These mutations are implicated in the development of upper urinary tract cancers associated with aristolochic acid exposure.

- DNA Adduct Formation : Studies have shown that 7-OH-AA can react with DNA to form aristolactam-DNA adducts, which block DNA replication and transcription processes. The major adducts identified include:

- 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AL-I)

- 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AL-I)

These adducts serve as biomarkers for exposure and are critical in understanding the carcinogenic potential of aristolochic acids .

Nephrotoxicity

The nephrotoxic effects of 7-OH-AA have been studied in various animal models. The compound has been shown to induce acute renal injury characterized by:

- Tubular damage

- Interstitial fibrosis

- Increased serum creatinine and blood urea nitrogen (BUN) levels

In rodent studies, doses of AA-I leading to the formation of 7-OH-AA resulted in significant renal toxicity, whereas its metabolite, aristolochic acid Ia (AA Ia), demonstrated much lower genotoxicity .

Case Studies and Epidemiological Evidence

Several case studies highlight the clinical implications of exposure to aristolochic acids:

- Balkan Endemic Nephropathy : This condition has been linked to the consumption of herbal remedies containing AAs. Patients often present with renal fibrosis and an increased risk of urothelial cancer.

- Chinese Herbal Medicine : A population-based study indicated a strong association between the use of traditional Chinese medicines containing AAs and urinary tract cancers .

Table: Comparison of Biological Effects

| Compound | Genotoxicity | Nephrotoxicity | Key Findings |

|---|---|---|---|

| Aristolochic Acid I (AA-I) | High | Severe | Forms DNA adducts; induces renal failure |

| Aristolochic Acid Ia (AA Ia) | Moderate | Low | Limited genotoxicity; detoxification pathway |

| This compound (7-OH-AA) | High | Moderate | Significant DNA binding; renal injury observed |

Q & A

Q. Table 1. DNA Adducts Formed by this compound

| Adduct Type | Structure | Detection Method | Reference |

|---|---|---|---|

| dG-AAI | 7-(deoxyguanosin-N²-yl)aristolactam I | P-postlabeling | |

| dA-AAI | 7-(deoxyadenosin-N⁶-yl)aristolactam I | LC-ESI-MS/MS |

Q. Table 2. Optimized HPLC Parameters for this compound Analysis

| Column | Mobile Phase | Flow Rate | Detection (λ) | Retention Time (min) |

|---|---|---|---|---|

| C18 (250 mm) | Methanol:H₂O (70:30) | 1.0 mL/min | 254 nm | 12.3 ± 0.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。